molecular formula C20H15N3O4 B2968716 (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide CAS No. 313954-12-0

(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2968716
CAS No.: 313954-12-0
M. Wt: 361.357
InChI Key: YIADUISXXKKMJK-ATJXCDBQSA-N
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Description

(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromene core, introduction of the methoxy group, and subsequent functionalization to introduce the acetyl and cyanophenyl groups. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It could serve as a lead compound for the development of new drugs, particularly if it exhibits biological activity.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with other biomolecules to modulate biochemical pathways. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other chromene derivatives or molecules with similar functional groups. Examples could include:

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenethylamine

Uniqueness

What sets (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide apart is its specific combination of functional groups and the resulting properties. This unique structure may confer specific reactivity, stability, or biological activity that is not found in other similar compounds.

Properties

IUPAC Name

N-acetyl-2-(4-cyanophenyl)imino-7-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-12(24)22-19(25)17-9-14-5-8-16(26-2)10-18(14)27-20(17)23-15-6-3-13(11-21)4-7-15/h3-10H,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIADUISXXKKMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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